

2'-Acetylacteoside synonyms and alternative names in scientific literature.

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Compound of Interest

Compound Name: 2'-Acetylacteoside

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2'-Acetylacteoside: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2'-Acetylacteoside**, a phenylethanoid glycoside with significant therapeutic potential. This document consolidates key information on its nomenclature, physicochemical properties, biological activities, and underlying mechanisms of action, presented in a manner conducive to research and development applications.

Synonyms and Alternative Names

2'-Acetylacteoside is known by several names in scientific literature, which can be a source of ambiguity. The following table summarizes its common synonyms and identifiers to ensure clarity in research and communication.

Category	Name/Identifier	Reference
Systematic Name	2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy- α -L-mannopyranosyl)- β -D-glucopyranoside, 2-acetate 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]	[1]
IUPAC Name	[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate	[2]
Common Synonyms	2'-O-Acetylacteoside, 2-Acetylverbascoside, 2'-AA	[3]
CAS Number	94492-24-7	[1]
PubChem CID	21629996	[2]

Physicochemical and Biological Data

A summary of the key physicochemical and biological activity data for **2'-Acetylacteoside** is presented below. This information is crucial for experimental design, formulation development, and understanding its therapeutic potential.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃₁ H ₃₈ O ₁₆	[1][2]
Molecular Weight	666.6 g/mol	[1][2]
Appearance	White to off-white solid	[3]
Solubility	Soluble in methanol, ethanol, and DMSO.	[1][3]
UV max (λ _{max})	220, 335 nm (in Methanol)	[1]

Biological Activity

Assay	Target/Model	IC ₅₀ / Effective Concentration	Reference
Enzyme Inhibition	Rat Lens Aldose Reductase	0.071 μM	[1]
Rat Maltase	>300 μM	[1]	
Rat Sucrase	277 μM	[1]	
Hepatoprotective	D-galactosamine-induced cytotoxicity in primary mouse hepatocytes	IC ₅₀ = 4.8 μg/ml	[1]
Neuroprotective	Glutamate-induced cytotoxicity in primary rat cortical neurons	Effective at 0.1, 1, and 10 μM	[1]
Anti-osteoporotic	Ovariectomized mice	10-40 mg/kg	[1]

Experimental Protocols

Detailed methodologies for key experiments involving **2'-Acetylacteoside** are provided to facilitate reproducibility and further investigation.

Isolation of 2'-Acetylacteoside from *Cistanche deserticola*

This protocol describes the isolation of **2'-Acetylacteoside** using high-speed counter-current chromatography (HSCCC).

Materials:

- Dried and powdered *Cistanche deserticola*
- Methanol
- Ethyl acetate
- n-Butanol
- Ethanol
- Water
- Silica gel for column chromatography
- HSCCC instrument
- HPLC system for purity analysis

Procedure:

- **Extraction:** Macerate the powdered plant material with methanol at room temperature. Filter and concentrate the extract under reduced pressure to obtain a crude extract.
- **Fractionation:** Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform-methanol to obtain fractions enriched with phenylethanoid glycosides.
- **HSCCC Separation:**
 - Prepare a two-phase solvent system of ethyl acetate-n-butanol-ethanol-water.

- Dissolve the enriched fraction in the lower phase of the solvent system.
- Perform HSCCC separation in the head-to-tail elution mode.
- Collect fractions and monitor by TLC or HPLC.
- Purification and Identification: Combine fractions containing pure **2'-Acetylacteoside**, as determined by HPLC analysis. The structure can be confirmed by NMR and mass spectrometry.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of **2'-Acetylacteoside** to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

- **2'-Acetylacteoside**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare serial dilutions of **2'-Acetylacteoside** in methanol.
- In a 96-well plate, add a specific volume of each **2'-Acetylacteoside** dilution to the wells.
- Add the DPPH solution to each well to initiate the reaction.
- Incubate the plate in the dark at room temperature for 30 minutes.

- Measure the absorbance at 517 nm.
- Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Neuroprotective Activity Assay in PC12 Cells

Principle: This assay evaluates the ability of **2'-Acetylacteoside** to protect neuronal-like PC12 cells from oxidative stress-induced cell death.

Materials:

- PC12 cell line
- Cell culture medium (e.g., DMEM) with supplements
- Nerve Growth Factor (NGF) for differentiation
- An oxidative stress-inducing agent (e.g., H₂O₂ or 6-OHDA)
- **2'-Acetylacteoside**
- MTT or other cell viability assay reagent
- 96-well cell culture plates

Procedure:

- Seed PC12 cells in 96-well plates and differentiate them into a neuronal phenotype by treating with NGF for several days.
- Pre-treat the differentiated cells with various concentrations of **2'-Acetylacteoside** for a specified period (e.g., 24 hours).
- Induce oxidative stress by adding the chosen neurotoxin (e.g., H₂O₂) to the culture medium.
- Incubate for an appropriate time to induce cell death in the control group.
- Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.

- Calculate the percentage of cell viability relative to the untreated control and determine the protective effect of **2'-Acetylacteoside**.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

Principle: This assay assesses the ability of **2'-Acetylacteoside** to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

- RAW 264.7 macrophage cell line
- Cell culture medium (e.g., DMEM) with supplements
- Lipopolysaccharide (LPS)
- **2'-Acetylacteoside**
- Griess reagent for NO determination
- 96-well cell culture plates

Procedure:

- Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
- Pre-treat the cells with different concentrations of **2'-Acetylacteoside** for 1 hour.
- Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
- Incubate for 24 hours.
- Collect the cell culture supernatant.
- Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

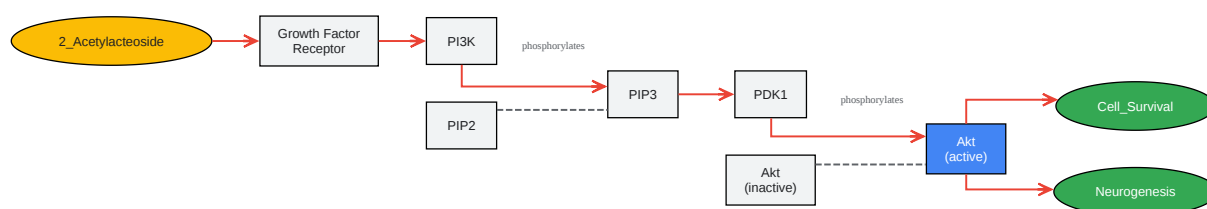
- Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.

Signaling Pathways and Mechanisms of Action

2'-Acetylacteoside exerts its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.

Neuroprotection via PI3K/Akt Signaling Pathway

2'-Acetylacteoside has been shown to promote neurogenesis and protect against ischemic stroke-induced neuronal injury by activating the PI3K/Akt signaling pathway.

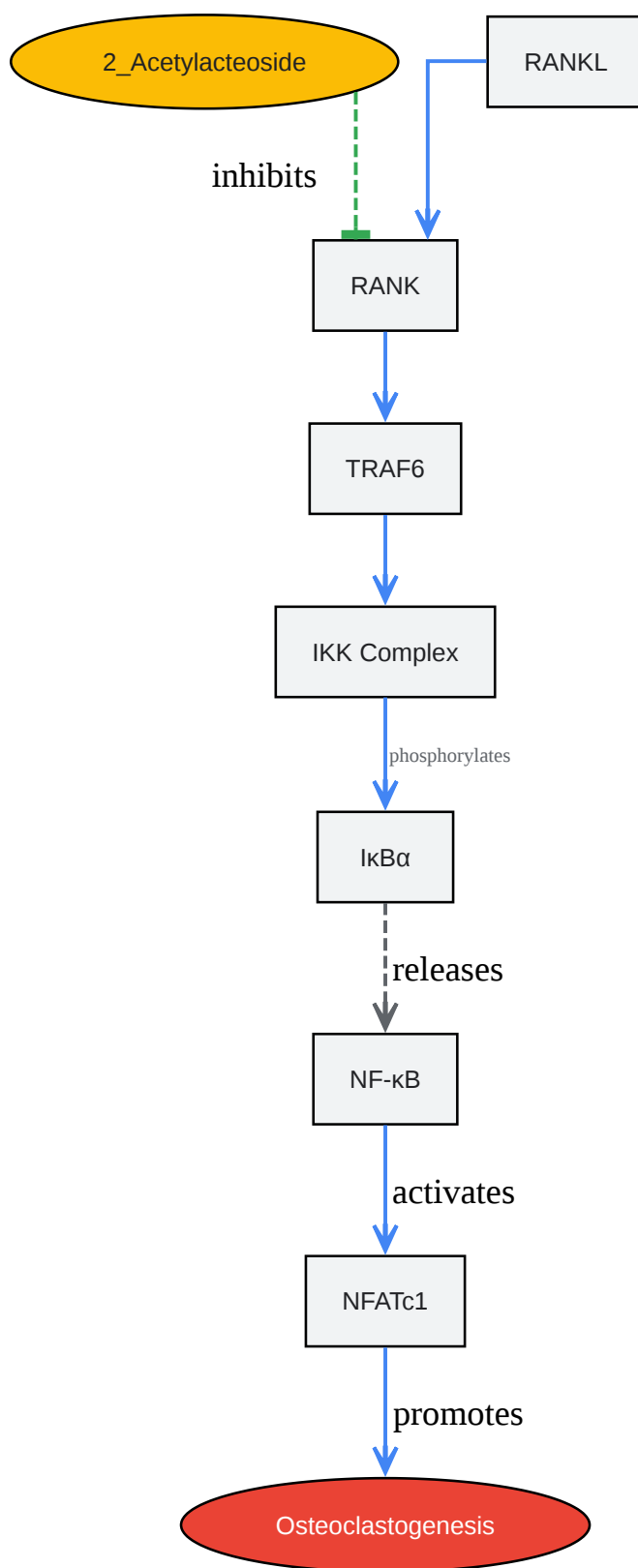


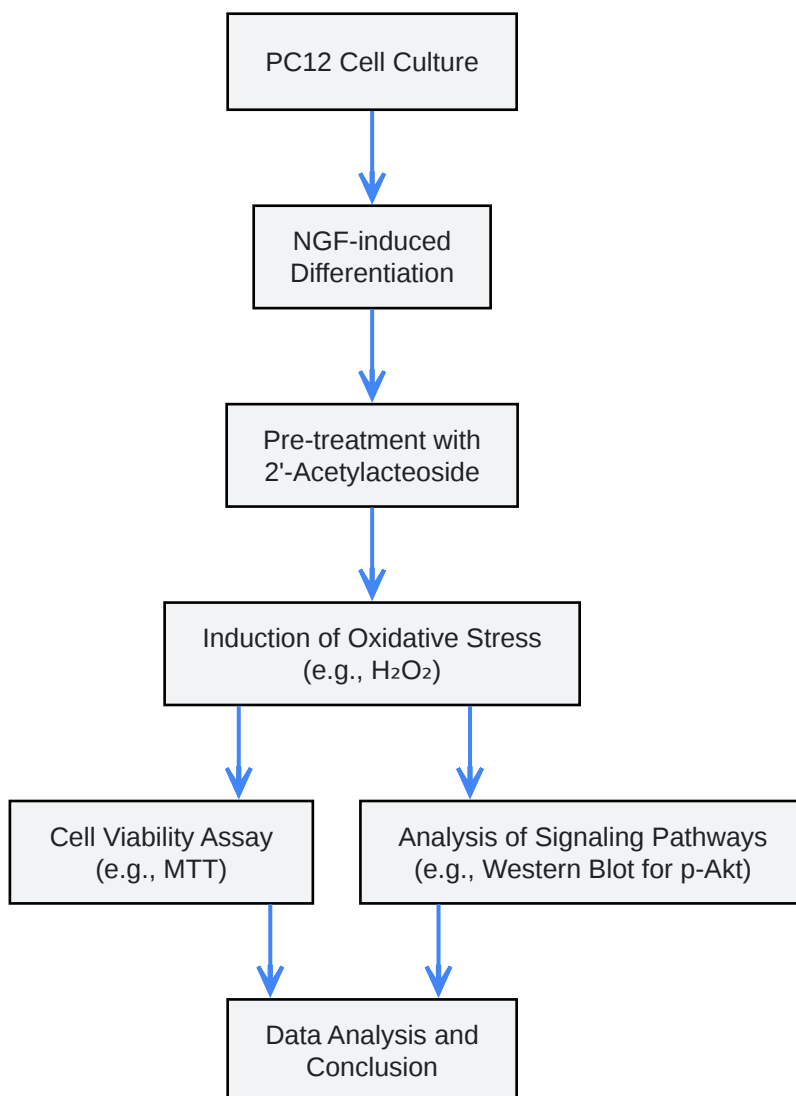
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PI3K/Akt signaling pathway activation by **2'-Acetylacteoside**.

Anti-osteoporotic Effect via RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 Pathway

2'-Acetylacteoside has demonstrated anti-osteoporotic effects by inhibiting osteoclastogenesis through the downregulation of the RANKL/RANK/TRAF6-mediated NF-κB and NFATc1 signaling pathways.^{[4][5]}





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